

Shp2-IN-20: A Potent Inhibitor of the RAS/MAPK Signaling Pathway

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Compound of Interest

Compound Name: Shp2-IN-20

Cat. No.: B12378330

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-20, also identified as compound 193, is a potent inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers, making Shp2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the role of **Shp2-IN-20** in modulating RAS/MAPK signaling, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to Shp2 and the RAS/MAPK Signaling Pathway

The RAS/MAPK pathway is a highly conserved signaling cascade that transduces signals from extracellular growth factors to the nucleus, ultimately regulating gene expression and critical cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS to the cell membrane. This complex facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), converting them to their active, GTP-bound

state. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.

Shp2 is a key positive regulator of this pathway, acting upstream of RAS. In its inactive state, Shp2 exists in an autoinhibited conformation. Upon RTK activation, Shp2 is recruited to phosphorylated docking proteins via its SH2 domains. This binding event induces a conformational change that relieves autoinhibition and activates its phosphatase domain. Activated Shp2 is thought to promote RAS activation through multiple mechanisms, including the dephosphorylation of negative regulatory sites on RTKs and scaffolding proteins, and by facilitating the recruitment of the Grb2-SOS complex. Given its crucial role in activating the RAS/MAPK pathway, inhibition of Shp2 presents a promising strategy for the treatment of cancers driven by aberrant RTK signaling and RAS mutations.

Shp2-IN-20: A Potent Shp2 Inhibitor

Shp2-IN-20 is a small molecule inhibitor of Shp2. It has been identified as a highly potent compound with significant potential for research in cancers with dysregulated RAS/MAPK signaling, such as glioblastoma.

Mechanism of Action

While the specific binding mode of **Shp2-IN-20** has not been detailed in publicly available literature, its high potency suggests it is likely a highly specific inhibitor of Shp2's phosphatase activity. The inhibition of Shp2 by small molecules can occur through two primary mechanisms:

- **Catalytic (Orthosteric) Inhibition:** These inhibitors bind directly to the active site of the Shp2 phosphatase domain, competing with its natural substrates.
- **Allosteric Inhibition:** These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks Shp2 in its inactive, autoinhibited state. This prevents the phosphatase domain from becoming accessible to its substrates.

Based on the development of other potent and selective Shp2 inhibitors, it is plausible that **Shp2-IN-20** acts as an allosteric inhibitor, a mechanism that often affords greater selectivity over other phosphatases.

Quantitative Data

The inhibitory potency of **Shp2-IN-20** has been determined through in vitro assays. The following table summarizes the key quantitative data available for this compound.

Compound	Target	IC50 (nM)	Assay Type	Reference
Shp2-IN-20 (compound 193)	Shp2	3	Biochemical Assay	[1][2][3][4]

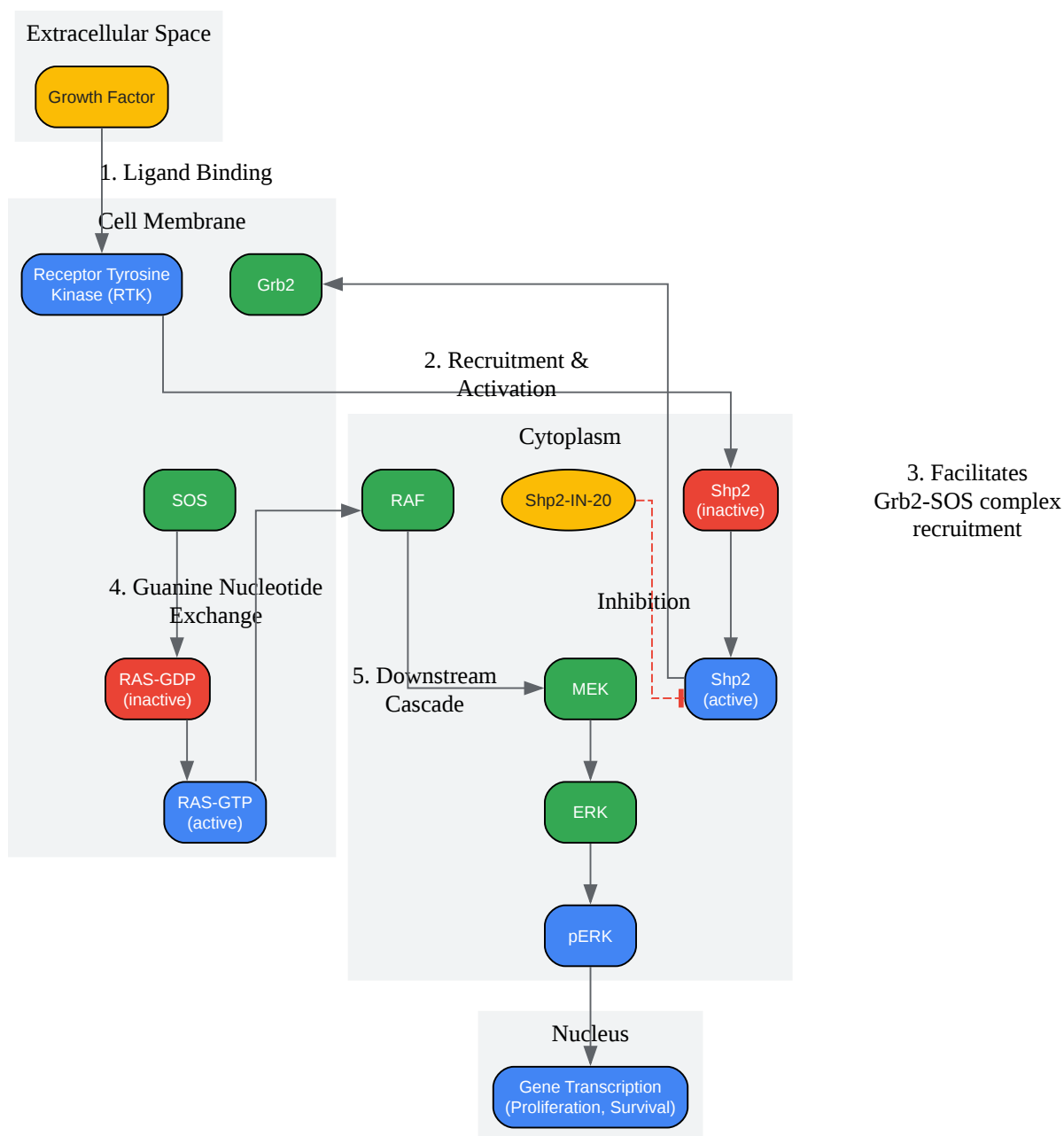
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Role of Shp2-IN-20 in RAS/MAPK Signaling

By inhibiting Shp2, **Shp2-IN-20** effectively blocks a critical upstream node in the RAS/MAPK pathway. This intervention prevents the activation of RAS and the subsequent downstream phosphorylation cascade. The expected cellular effects of **Shp2-IN-20** treatment in cancer cells with a dependency on this pathway include a reduction in the levels of phosphorylated ERK (pERK) and an inhibition of cell proliferation.

Signaling Pathway Diagram

The following diagram illustrates the RAS/MAPK signaling pathway and the point of intervention by **Shp2-IN-20**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHP2-IN-20 - Immunomart [immunomart.com]
- 4. SHP2-IN-20 | CymitQuimica [cymitquimica.com]
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